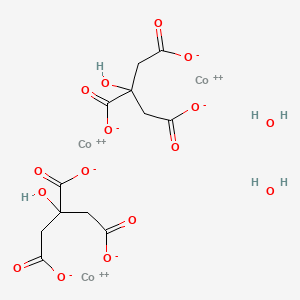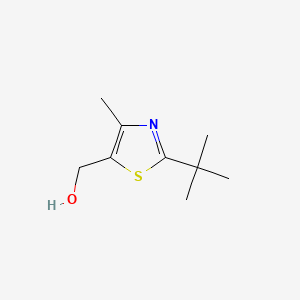
5-Bromo-4-chloro-2-fluorobenzal bromide, 96%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% (5-BCFB) is a chemical compound widely used in scientific research. It is a colorless, crystalline solid that is soluble in water and organic solvents and is widely used in organic synthesis. 5-BCFB is an important reagent in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It is also used as a catalyst in the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is widely used in scientific research. It is used in the synthesis of a variety of organic compounds, including drugs, dyes, and polymers. It is also used as a catalyst in the synthesis of other compounds. In addition, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which is a type of chemical species that can accept electrons from other molecules. This allows 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% to participate in a variety of chemical reactions, such as the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% are not well understood. However, it is believed that the compound can act as a Lewis acid, which can affect the activity of enzymes and other proteins. In addition, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% can act as an inhibitor of certain metabolic pathways, which can lead to changes in the levels of certain hormones and other biochemical compounds.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% has several advantages in laboratory experiments. It is a relatively stable compound and is soluble in water and organic solvents, making it easy to use in a variety of experiments. In addition, it is relatively inexpensive and can be used in a variety of reactions. However, 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is toxic and should be handled with care. In addition, it should not be used in reactions involving proteins, as it can interfere with the activity of enzymes and other proteins.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Bromo-4-chloro-2-fluorobenzal bromide, 96%. These include further studies into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in the synthesis of drugs, dyes, and polymers. In addition, further research could be conducted into the safety and toxicity of 5-Bromo-4-chloro-2-fluorobenzal bromide, 96% and its potential uses in medical and industrial applications.
Synthesemethoden
5-Bromo-4-chloro-2-fluorobenzal bromide, 96% is synthesized through a two-step process. The first step involves the reaction of bromine and 4-chloro-2-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide. This reaction produces 5-bromo-4-chloro-2-fluorobenzaldehyde. The second step involves the reaction of the aldehyde with bromine in the presence of a base, such as sodium hydroxide. This reaction produces 5-Bromo-4-chloro-2-fluorobenzal bromide, 96%.
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-5-(dibromomethyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br3ClF/c8-4-1-3(7(9)10)6(12)2-5(4)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMWSDBPHWEZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br3ClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-fluorobenzal bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[4-(Diphosphonoethyl)-1-piperazinyl]-1-ethyl-6-fluoro-1,4-dihydro-1-oxo-1,8-naphthyridine-3-carboxylic acid, diHBr salt](/img/structure/B6338751.png)





![2-[(Pentafluoroethoxy)methyl]pyrrolidine, 98%](/img/structure/B6338787.png)
![2-[4-Chloro-3-(trifluoromethyl)benzyl]-1H-isoindole-1,3(2H)-dione, 98%](/img/structure/B6338793.png)




